molecular formula C25H35N3 B14921343 1-(1-Benzylpiperidin-4-yl)-4-(4-ethylbenzyl)piperazine

1-(1-Benzylpiperidin-4-yl)-4-(4-ethylbenzyl)piperazine

Cat. No.: B14921343
M. Wt: 377.6 g/mol
InChI Key: OXZMXFPAGBBLDC-UHFFFAOYSA-N
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Description

1-(1-BENZYL-4-PIPERIDYL)-4-(4-ETHYLBENZYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-BENZYL-4-PIPERIDYL)-4-(4-ETHYLBENZYL)PIPERAZINE typically involves the reaction of 1-benzyl-4-piperidone with 4-ethylbenzylamine in the presence of a reducing agent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-BENZYL-4-PIPERIDYL)-4-(4-ETHYLBENZYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, or antipsychotic properties.

    Industry: May be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-BENZYL-4-PIPERIDYL)-4-(4-ETHYLBENZYL)PIPERAZINE would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: Known for its stimulant properties.

    4-Ethylbenzylamine: Used in organic synthesis.

    Piperidine derivatives: A broad class of compounds with diverse pharmacological activities.

Uniqueness

1-(1-BENZYL-4-PIPERIDYL)-4-(4-ETHYLBENZYL)PIPERAZINE is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C25H35N3

Molecular Weight

377.6 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-[(4-ethylphenyl)methyl]piperazine

InChI

InChI=1S/C25H35N3/c1-2-22-8-10-24(11-9-22)21-27-16-18-28(19-17-27)25-12-14-26(15-13-25)20-23-6-4-3-5-7-23/h3-11,25H,2,12-21H2,1H3

InChI Key

OXZMXFPAGBBLDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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